molecular formula C25H28N2O2S B2545121 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 955230-24-7

3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B2545121
CAS No.: 955230-24-7
M. Wt: 420.57
InChI Key: MVDXYMPMVXMZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a complex organic compound that features a variety of functional groups, including a methoxyphenyl group, a tetrahydroisoquinoline moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the core structures, such as the methoxyphenyl and tetrahydroisoquinoline units, followed by their coupling through appropriate linkers.

  • Step 1: Synthesis of 4-methoxyphenyl derivative

    • Starting material: 4-methoxybenzaldehyde
    • Reaction: Reduction to 4-methoxybenzyl alcohol using sodium borohydride (NaBH4)
    • Conditions: Room temperature, methanol as solvent
  • Step 2: Synthesis of tetrahydroisoquinoline derivative

    • Starting material: Isoquinoline
    • Reaction: Hydrogenation to 1,2,3,4-tetrahydroisoquinoline using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst
    • Conditions: Elevated pressure, ethanol as solvent
  • Step 3: Coupling of intermediates

    • Reaction: Amide bond formation between 4-methoxybenzylamine and 2-(thiophen-3-yl)ethylamine
    • Conditions: Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), in dichloromethane (DCM) solvent

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, acidic or neutral conditions

    Reduction: LiAlH4, anhydrous ether as solvent

    Substitution: Br2, chloroform (CHCl3) as solvent

Major Products

    Oxidation: 3-(4-hydroxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide

    Reduction: 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamine

    Substitution: 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(5-bromothiophen-3-yl)ethyl]propanamide

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it may serve as a ligand for studying receptor interactions or as a probe for investigating cellular pathways.

Medicine

Industry

In the industrial sector, this compound could be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, modulating their activity through binding interactions. The methoxyphenyl group could enhance binding affinity, while the tetrahydroisoquinoline moiety might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
  • 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-3-yl)ethyl]propanamide

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The combination of the tetrahydroisoquinoline and thiophene rings also provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2S/c1-29-23-9-6-19(7-10-23)8-11-25(28)26-16-24(22-13-15-30-18-22)27-14-12-20-4-2-3-5-21(20)17-27/h2-7,9-10,13,15,18,24H,8,11-12,14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDXYMPMVXMZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.